molecular formula C12H10ClNO2 B1344907 (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-42-5

(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one

Cat. No. B1344907
CAS RN: 1142199-42-5
M. Wt: 235.66 g/mol
InChI Key: RZTKBSNJTMBFQS-UXBLZVDNSA-N
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Description

(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one, also known as CMMB, is a synthetic organic compound belonging to the isoxazole family. It is a colorless, crystalline solid with a molecular weight of 256.7 g/mol. CMMB is soluble in organic solvents and has a melting point of 76-78 °C. It has been used in various scientific research applications, such as in the study of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and in laboratory experiments.

Scientific Research Applications

Green and Efficient Synthesis

Pourmousavi et al. (2018) detailed a green and efficient synthesis process for isoxazol-5(4H)-one derivatives, including (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one, emphasizing the use of water as a solvent and antimony trichloride as a catalyst. This method offers advantages such as mild conditions, environmental friendliness, and high yields, demonstrating the compound's relevance in sustainable chemistry practices (Pourmousavi et al., 2018).

Crystallographic and Theoretical Studies

Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds, providing insight into the structural configurations and electronic properties of such molecules. Their research aids in understanding the molecular basis of the applications of isoxazol-5(4H)-one derivatives (Brancatelli et al., 2011).

Photoredox Catalysis and Larvicidal Activity

Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through organic photoredox catalysis. They also investigated the larvicidal activity of these compounds, indicating their potential in developing environmentally friendly pest control solutions (Sampaio et al., 2023).

Catalytic Synthesis Approaches

Mosallanezhad and Kiyani (2019) discussed the synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones catalyzed by salicylic acid in water, highlighting a green approach towards the production of these compounds. Their work showcases the potential of using readily available catalysts to synthesize structurally diverse isoxazol-5(4H)-one derivatives with various applications (Mosallanezhad and Kiyani, 2019).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(3-methylphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-3-2-4-9(5-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTKBSNJTMBFQS-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one

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